2-Bromo-4-chloro-6-fluorophenyl isothiocyanate
Description
2-Bromo-4-chloro-6-fluorophenyl isothiocyanate is a halogenated aromatic isothiocyanate with the molecular formula C₇H₂BrClFNS and a molar mass of 266.52 g/mol . Its CAS registry number is 1000577-50-3, and it is commercially available through suppliers such as Santa Cruz Biotechnology (Catalog #: sc-321584, priced at $280.00 for 1 g) . The compound features a phenyl ring substituted with bromine (position 2), chlorine (position 4), and fluorine (position 6), along with a reactive isothiocyanate (-NCS) functional group.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGUPECNNRDPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorophenyl isothiocyanate typically involves the reaction of 2-Bromo-4-chloro-6-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2-Bromo-4-chloro-6-fluoroaniline+Thiophosgene→2-Bromo-4-chloro-6-fluorophenyl isothiocyanate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluorophenyl isothiocyanate can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming adducts.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Organic solvents such as dichloromethane, chloroform, and acetonitrile are commonly used.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Adducts: Formed by the addition of nucleophiles to the isothiocyanate group.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorophenyl isothiocyanate is used in various scientific research applications, including:
Proteomics: It is used as a reagent for labeling and identifying proteins.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents.
Biological Studies: It is used to study the interactions of isothiocyanate groups with biological molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. The isothiocyanate group is highly electrophilic and can react with nucleophiles such as amines, thiols, and alcohols. This reactivity allows the compound to form covalent bonds with proteins and other biological molecules, making it useful for labeling and identification purposes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromo-4-chloro-6-fluorophenyl isothiocyanate with structurally related isothiocyanates and an isocyanate analog:
Key Observations :
- Halogenation Effects : The target compound’s bromine, chlorine, and fluorine substituents increase its molecular weight and lipophilicity compared to analogs like 3,4,5-trifluorophenyl isothiocyanate. Halogens may enhance stability and alter electronic properties, influencing reactivity in nucleophilic substitutions .
- Functional Group Differences : Isocyanates (e.g., 4-bromo-2-chloro-6-methylphenyl isocyanate) exhibit higher reactivity toward nucleophiles than isothiocyanates due to the electrophilic nature of the -NCO group .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for confirming the molecular structure of 2-bromo-4-chloro-6-fluorophenyl isothiocyanate?
- Methodology :
- X-ray crystallography : Use single-crystal diffraction with programs like SHELXL for structure refinement . Heavy atoms (Br, Cl) enhance electron density contrast, improving resolution. Pair with ORTEP-3 for graphical visualization of thermal ellipsoids and molecular geometry .
- Spectroscopy : Employ IR spectroscopy to identify the isothiocyanate (-N=C=S) stretching band (~2050–2150 cm⁻¹) . For NMR, leverage the deshielding effects of electronegative substituents (Br, Cl, F) to assign signals in and spectra .
Q. How can researchers optimize the synthesis of this compound?
- Methodology :
- Retrosynthetic analysis : Prioritize halogen-directed thiocyanation (e.g., using thiophosgene or ammonium thiocyanate under acidic conditions) .
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) to model reaction pathways, optimizing parameters like solvent polarity and temperature . Validate with experimental yields and purity checks via HPLC.
Advanced Research Questions
Q. How should contradictions between experimental and computational spectroscopic data be resolved?
- Methodology :
- DFT with exact exchange terms : Use functionals like B3LYP (incorporating exact Hartree-Fock exchange) to simulate IR and NMR spectra. Compare computed vibrational frequencies/scaling factors and chemical shifts with experimental data .
- Error analysis : Investigate solvent effects, anharmonicity in IR bands, and relativistic effects (e.g., halogen spin-orbit coupling) that DFT may underrepresent .
Q. What strategies can design derivatives of this compound with enhanced bioactivity?
- Methodology :
- Molecular docking : Substitute halogens (Br, Cl, F) with bioisosteres (e.g., CF₃, NO₂) and dock into target protein pockets (e.g., enzyme active sites) using software like AutoDock Vina .
- Electronic property analysis : Calculate frontier molecular orbitals (HOMO/LUMO) via DFT to predict reactivity and charge transfer interactions .
Q. How can the electronic properties of this compound inform its reactivity in cross-coupling reactions?
- Methodology :
- Electrostatic potential mapping : Use DFT to visualize electron-deficient regions (halogen substituents act as electron-withdrawing groups), guiding site-selective Suzuki-Miyaura or Ullmann couplings .
- Kinetic studies : Monitor reaction intermediates via in-situ FTIR or mass spectrometry to correlate computed activation energies with experimental rates .
Q. What are best practices for refining crystallographic data of halogen-rich derivatives?
- Methodology :
- High-resolution data : Collect diffraction data at low temperature (100 K) to minimize disorder. Use SHELXL for anisotropic refinement of heavy atoms (Br, Cl) and constrained refinement for lighter atoms (C, N, S) .
- Validation tools : Employ checkCIF/PLATON to assess structural integrity, focusing on residual density and halogen bonding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
